Methyl 4-methoxyoxane-4-carboxylate

Beschreibung

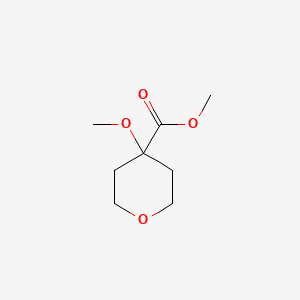

Methyl 4-methoxyoxane-4-carboxylate is an oxygenated heterocyclic compound featuring a six-membered oxane (tetrahydropyran) ring substituted at the 4-position with both a methoxy (-OCH₃) group and a methyl carboxylate (-COOCH₃) group. Its molecular formula is C₈H₁₄O₄, with a molecular weight of 174.19 g/mol. The compound’s structure combines the conformational flexibility of the oxane ring with the electronic effects of the methoxy and ester groups, making it a versatile intermediate in organic synthesis.

Eigenschaften

IUPAC Name |

methyl 4-methoxyoxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-10-7(9)8(11-2)3-5-12-6-4-8/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXYJYWLDNSNGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCOCC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-methoxyoxane-4-carboxylate can be synthesized through a multi-step reaction involving sulfuric acid and sodium hydride .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-methoxyoxane-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, sodium hydride, and various oxidizing and reducing agents. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield different oxane derivatives, while substitution reactions can produce a variety of substituted oxane compounds .

Wissenschaftliche Forschungsanwendungen

Methyl 4-methoxyoxane-4-carboxylate has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 4-methoxyoxane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Molecular Data

The following table summarizes key structural analogs of methyl 4-methoxyoxane-4-carboxylate, highlighting differences in substituents, molecular formulae, and molecular weights:

Key Differences in Reactivity and Properties

Substituent Effects :

- Methoxy vs. Hydroxy : The methoxy group in this compound is less polar than the hydroxy group in its analog (), reducing hydrogen-bonding capacity and increasing lipophilicity. This difference impacts solubility and bioavailability, making the methoxy variant more suitable for hydrophobic environments .

- Bromo Substitution : Methyl 4-bromooxane-4-carboxylate () exhibits enhanced reactivity in nucleophilic substitution (SN2) reactions due to the bromine leaving group, enabling cross-coupling or functionalization .

- Ketone Functionality : Ethyl 2-methyl-4-oxooxane-2-carboxylate () contains a ketone group, which can undergo reductions (e.g., to alcohols) or serve as a hydrogen-bond acceptor, altering its chemical behavior compared to the methoxy analog .

Ring System Variations :

- Oxane vs. Cyclohexane : Methyl 4-hydroxycyclohexanecarboxylate () replaces the oxane ring with a cyclohexane ring, leading to different puckering conformations (see Cremer-Pople parameters in ) and steric effects. The cyclohexane ring’s chair conformation may enhance stability in certain solvents .

Ester Group Modifications :

- Ethyl vs. Methyl Ester : Ethyl esters (e.g., ) typically exhibit lower volatility and slower hydrolysis rates compared to methyl esters, influencing their persistence in reaction conditions .

Biologische Aktivität

Methyl 4-methoxyoxane-4-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, experimental findings, and implications for pharmacological applications.

Chemical Structure and Properties

This compound is characterized by its methoxy and carboxylate functional groups, which contribute to its reactivity and interactions with biological systems. The chemical formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Studies suggest that it may influence:

- Cell Proliferation : Compounds with similar structures have been shown to modulate cell growth and survival through pathways such as the MAPK signaling cascade.

- Antiviral Activity : Some derivatives exhibit inhibitory effects on viruses, particularly Hepatitis B Virus (HBV) replication, indicating potential therapeutic applications in antiviral drug development.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the replication of certain viruses. For instance, derivatives of related compounds have shown significant inhibition of HBV at concentrations around 10 µM, suggesting a promising avenue for further research into antiviral therapies .

Case Studies

- Anticancer Activity : A study focusing on structurally similar compounds indicated that modifications in the methyl group positioning could enhance anticancer activity against various cancer cell lines, including MCF-7 (breast cancer) cells. The most potent analogs exhibited significantly higher cytotoxicity compared to their parent compounds .

- Carcinogenicity Studies : Research on phenolic compounds structurally related to this compound revealed potential carcinogenic effects in animal models. These studies highlighted the importance of understanding the long-term biological effects of such compounds .

Table 1: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.